Oxcarbazepine
Overview
Description
Oxcarbazepine (OXC) is an anticonvulsant drug used to treat epilepsy, bipolar disorder, and neuropathic pain. It is a derivative of carbamazepine, a widely used anticonvulsant, and is structurally related to the tricyclic antidepressant, imipramine. OXC is metabolized in the liver to its active metabolite, 10-monohydroxycarbazepine (MHD), which is responsible for the majority of the drug's therapeutic effects. OXC has been found to be effective in reducing seizure frequency, and is generally well tolerated.
Scientific research applications
Neuroprotective Effects and Mechanisms
Oxcarbazepine has shown potential in providing neuroprotection against brain injuries following ischemic insults. Research indicates that post-treatment with Oxcarbazepine can mitigate damage in the brain's cornu ammonis 1 subfield (CA1) after transient global cerebral ischemia. Its protective mechanism is likely mediated through the attenuation of oxidative stress and neuroinflammation, which may involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, suggesting a significant role in combating oxidative damage and promoting neuronal survival (Park et al., 2020).
Antinociceptive Properties and Pain Management
The sodium channel blocker property of Oxcarbazepine has been explored in peripheral neuropathic pain management. Its efficacy varies with the pain phenotype, showing significant relief in patients with the "irritable nociceptor" phenotype, characterized by hypersensitivity and preserved small nerve fiber function. This stratification underscores the importance of phenotype-based treatment approaches in neuropathic pain management (Demant et al., 2014).
Influence on Cognitive and Psychosocial Functions
In newly diagnosed partial epilepsy, Oxcarbazepine monotherapy was assessed for its impact on cognition and psychosocial difficulties. The findings suggest that Oxcarbazepine does not adversely affect cognitive functions or contribute to psychosocial difficulties, making it a suitable option for treating epilepsy without compromising cognitive or psychosocial integrity (Kim et al., 2014).
Pharmacokinetics and Dosage Optimization
Population pharmacokinetic studies have identified significant covariates affecting Oxcarbazepine's pharmacokinetic variability, such as body weight and co-administration with enzyme inducers. These findings are crucial for optimizing the dosage regimen in clinical practice, especially in pediatric patients who require higher doses per kilogram compared to adults due to higher clearance rates (Chen et al., 2021).
Transdermal Delivery and Nanoparticle Formulations
Research into transdermal delivery using microemulsions and nanoparticles aims to enhance brain targeting efficiency and reduce the frequency of administrations. Oxcarbazepine loaded into poly(lactide-co-glycolide) (PLGA) nanoparticles for intranasal administration has shown promise in controlling epileptic seizures with fewer administrations and demonstrating a neuroprotective effect, highlighting an innovative approach for non-invasive drug delivery to the brain (Musumeci et al., 2018).
properties
IUPAC Name |
5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRLABGOLIVAIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045703 | |
Record name | Oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxcarbazepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in chloroform, dichloromethane, acetone, and methanol and practically insoluble in ethanol, ether, and water., 1.60e-01 g/L | |
Record name | OXCARBAZEPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxcarbazepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism through which oxcarbazepine and its active metaoblite, MHD, exert their anti-epileptic effects is unclear, but is thought to primarily involve the blockade of voltage-gated sodium channels. The opening and closing of sodium channels allows for the propagation of action potentials along neurons - in epilepsy, these action potentials can occur in excess of that required for normal function, and the repetitive and pathological firing of these action potentials leads to seizure activity. Both oxcarbazepine and MHD are thought to inhibit seizure activity by binding to the inactive state of voltage-gated sodium channels, thus prolonging the period in which the receptor is unavailable for action potential propagation. This helps to stabilize hyperexcited neuronal membranes, inhibit repetitive neuron firing, and prevent the spread of seizure activity within the CNS without affecting normal neuronal transmission. Increased potassium conductance and modulation of voltage-activated calcium channels is also thought to play a role in the anti-seizure activity of oxcarbazepine. Inhibition of glutamatergic activity was thought to contribute to oxcarbazepine's activity, but this effect could not be replicated _in vivo_., The pharmacological activity of Trileptal (oxcarbazepine) is primarily exerted through the 10-monohydroxy metabolite (MHD) of oxcarbazepine. The precise mechanism by which oxcarbazepine and MHD exert their antiseizure effect is unknown; however, in vitro electrophysiological studies indicate that they produce blockade of voltage-sensitive sodium channels, resulting in stabilization of hyperexcited neural membranes, inhibition of repetitive neuronal firing, and diminution of propagation of synaptic impulses. These actions are thought to be important in the prevention of seizure spread in the intact brain. In addition, increased potassium conductance and modulation of high-voltage activated calcium channels may contribute to the anticonvulsant effects of the drug. No significant interactions of oxcarbazepine or MHD with brain neurotransmitter or modulator receptor sites have been demonstrated. | |
Record name | Oxcarbazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00776 | |
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Record name | OXCARBAZEPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Oxcarbazepine | |
Color/Form |
Crystals from ethanol, White to faintly orange crystalline powder | |
CAS RN |
28721-07-5 | |
Record name | Oxcarbazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28721-07-5 | |
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Record name | Oxcarbazepine [USAN:USP:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028721075 | |
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Record name | Oxcarbazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00776 | |
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Record name | OXCARBAZEPINE | |
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Record name | Oxcarbazepine | |
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Record name | Oxcarbazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.702 | |
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Record name | OXCARBAZEPINE | |
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Record name | OXCARBAZEPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
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Record name | Oxcarbazepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215-216 °C, 215.5 °C | |
Record name | OXCARBAZEPINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxcarbazepine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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